
4-羟基环己基苯甲酸酯
描述
4-Hydroxycyclohexyl benzoate, also known as trans-(4-hydroxycyclohexyl) benzoate, is a chemical compound with the molecular formula C13H16O3 . It has a molecular weight of 220.27 . The compound appears as a yellow to brown solid .
Molecular Structure Analysis
The molecular structure of 4-Hydroxycyclohexyl benzoate consists of 33 bonds in total, including 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
4-Hydroxycyclohexyl benzoate is a yellow to brown solid . It has a molecular weight of 220.27 . The compound’s InChI code is 1S/C13H16O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12- .科学研究应用
生物修复
4-HBA 用于生物修复,这是从污染环境中去除 4-羟基苯甲酸及其衍生物(对羟基苯甲酸酯)最可持续的方法 . Pseudarthrobacter phenanthrenivorans Sphe3 是一种能够降解多种芳香族化合物的菌株,能够以 4-HBA 作为唯一的碳源和能源生长 .
增值化合物的生物合成
4-HBA 已成为多种增值生物产品的有希望的中间体,在食品、化妆品、制药、杀真菌剂等方面具有潜在的生物技术应用 . 近年来,已开发出多种生物合成技术来生产 4-HBA 和 4-HBA 基产品 .
白藜芦醇的生产
白藜芦醇是一种天然酚类物质,由多种植物在受到伤害或受到病原体攻击时产生。 4-HBA 被用作白藜芦醇生物合成的起始原料 .
粘康酸的生产
粘康酸是一种二羧酸,用于生产多种类型的聚合物。 4-HBA 被用作粘康酸生物合成的起始原料 .
天麻素的生产
天麻素是一种天然化合物,存在于天麻(Gastrodia elata)中,已被用于传统医学。 4-HBA 被用作天麻素生物合成的起始原料 .
厦门霉素的生产
厦门霉素是一种苯甲酸衍生物,已显示出作为抗纤维化剂治疗纤维化和癌症的潜力。 4-HBA 被用作厦门霉素生物合成的起始原料 .
香草醇的生产
香草醇用于香料和香精行业。 4-HBA 被用作香草醇生物合成的起始原料 .
从葡萄糖或甘油中高产生产
木糖降解途径的实施和随后的实验室进化导致了一个菌株,该菌株能够在摇瓶实验中以 12.4% 的 C-mol 产率在木糖上形成 4-羟基苯甲酸,在葡萄糖上以 17.5% 的 C-mol 产率,在甘油上以 19.3% 的 C-mol 产率形成 4-羟基苯甲酸 .
作用机制
Target of Action
It is structurally similar to benzoate derivatives, which are known to interact with various proteins and enzymes in the body .
Mode of Action
Benzoate derivatives, such as benzonatate, are known to work by reducing the activity of cough reflex by desensitizing the tissues of the lungs and pleura involved in the cough reflex .
Biochemical Pathways
For instance, 4-Hydroxybenzoic acid, a benzoate derivative, is involved in the microbial shikimate pathway, which has been intensively studied for the biosynthesis of aromatic amino acids and secondary metabolites .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound .
Result of Action
For instance, benzonatate exhibits anesthetic or numbing action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxycyclohexyl benzoate. Factors such as pH, temperature, and nutrient availability can affect the activity and stability of the compound .
生化分析
Biochemical Properties
4-Hydroxycyclohexyl benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the binding of 4-Hydroxycyclohexyl benzoate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 4-Hydroxycyclohexyl benzoate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Hydroxycyclohexyl benzoate has been observed to affect the MAPK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 4-Hydroxycyclohexyl benzoate exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, 4-Hydroxycyclohexyl benzoate can activate transcription factors, leading to changes in gene expression that affect cellular functions.
Temporal Effects in Laboratory Settings
The effects of 4-Hydroxycyclohexyl benzoate change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Hydroxycyclohexyl benzoate remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular morphology and function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-Hydroxycyclohexyl benzoate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
4-Hydroxycyclohexyl benzoate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Additionally, 4-Hydroxycyclohexyl benzoate can influence the activity of cofactors involved in metabolic reactions, further impacting metabolic pathways.
Transport and Distribution
The transport and distribution of 4-Hydroxycyclohexyl benzoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, 4-Hydroxycyclohexyl benzoate can be transported across cell membranes by ABC transporters, which are known to play a role in the distribution of various compounds within the body.
Subcellular Localization
The subcellular localization of 4-Hydroxycyclohexyl benzoate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 4-Hydroxycyclohexyl benzoate may accumulate in the mitochondria, where it can influence mitochondrial function and energy production.
属性
IUPAC Name |
(4-hydroxycyclohexyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXMWBSIGLFCEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285560 | |
| Record name | 4-hydroxycyclohexyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6308-92-5 | |
| Record name | 6308-92-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-hydroxycyclohexyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


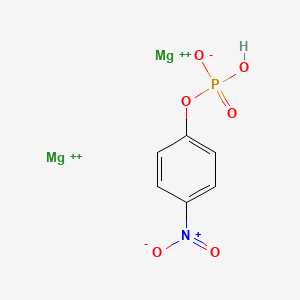

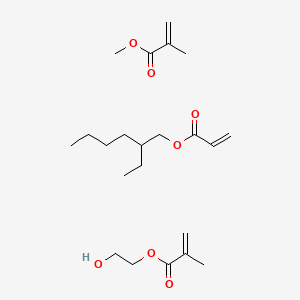
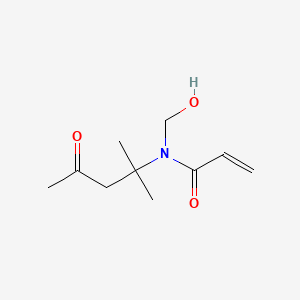

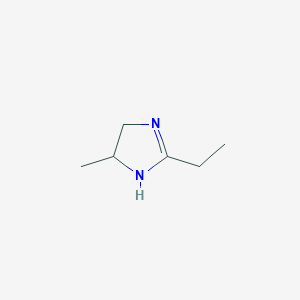


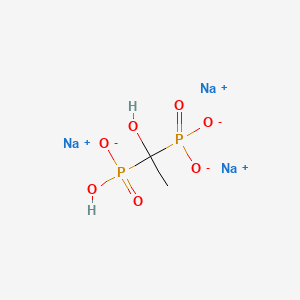

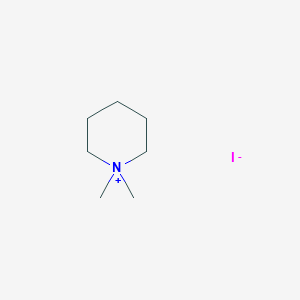
![2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile](/img/structure/B1616296.png)

